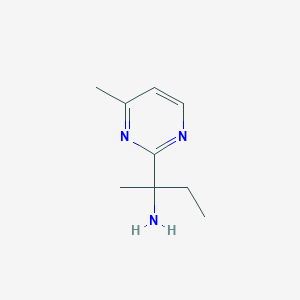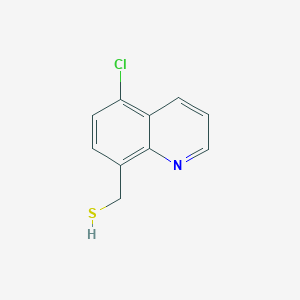![molecular formula C19H22ClNO2 B13074759 2-Chloro-N-{4-[4-(2-methylbutan-2-YL)phenoxy]phenyl}acetamide CAS No. 379254-81-6](/img/structure/B13074759.png)
2-Chloro-N-{4-[4-(2-methylbutan-2-YL)phenoxy]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-{4-[4-(2-methylbutan-2-yl)phenoxy]phenyl}acetamide is an organic compound with a complex structure that includes a chloroacetamide group and a phenoxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{4-[4-(2-methylbutan-2-yl)phenoxy]phenyl}acetamide typically involves the reaction of 2-chloroacetamide with 4-[4-(2-methylbutan-2-yl)phenoxy]phenylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-{4-[4-(2-methylbutan-2-yl)phenoxy]phenyl}acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can be substituted by nucleophiles such as amines and thiols.
Oxidation: The phenoxyphenyl moiety can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, and alcohols in the presence of bases like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted amides and thioamides.
Oxidation: Quinones and phenolic compounds.
Reduction: Amines and alcohols.
Applications De Recherche Scientifique
2-Chloro-N-{4-[4-(2-methylbutan-2-yl)phenoxy]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-{4-[4-(2-methylbutan-2-yl)phenoxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-{4-[4-(2-methylbutan-2-yl)phenoxy]phenyl}acetamide
- 4-chloro-N-(1-methylcyclohexyl)aniline
- N-(4-(benzyloxy)-2-methylbutan-2-yl)-2-chloroaniline
- 2-Chloro-N-(4-chlorobutyl)-N-{4-[(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl}acetamide
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a chloroacetamide group and a phenoxyphenyl moiety.
Propriétés
Numéro CAS |
379254-81-6 |
|---|---|
Formule moléculaire |
C19H22ClNO2 |
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
2-chloro-N-[4-[4-(2-methylbutan-2-yl)phenoxy]phenyl]acetamide |
InChI |
InChI=1S/C19H22ClNO2/c1-4-19(2,3)14-5-9-16(10-6-14)23-17-11-7-15(8-12-17)21-18(22)13-20/h5-12H,4,13H2,1-3H3,(H,21,22) |
Clé InChI |
WNSGRYBMASEHGC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


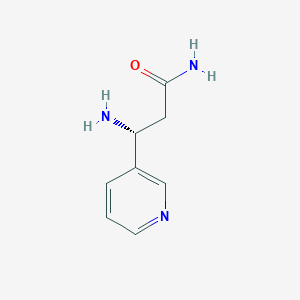
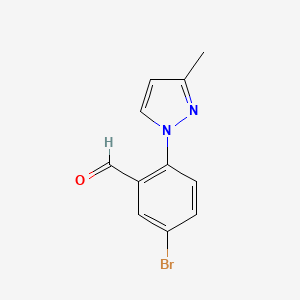
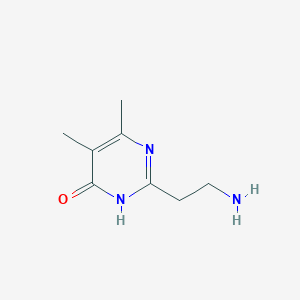
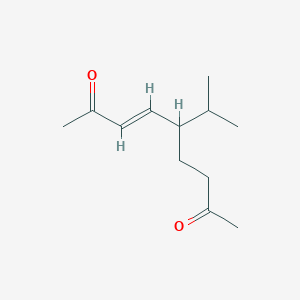
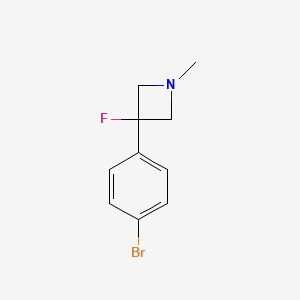
![3-Iodo-4-[(oxolan-3-yl)methoxy]oxolane](/img/structure/B13074706.png)

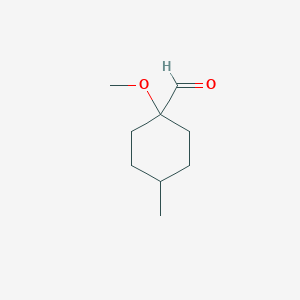
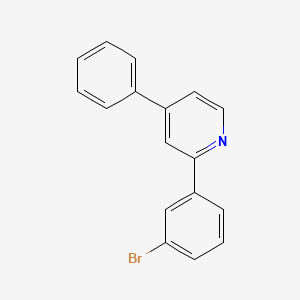
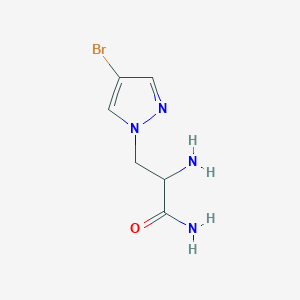

![1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13074744.png)
